8-Oxabicyclo[3.2.1]oct-6-en-3-one,2-(1-methylethyl)-,(1R,2S,5R)-rel-(9CI)
8-Oxabicyclo[3.2.1]oct-6-en-3-one,2-(1-methylethyl)-,(1R,2S,5R)-rel-(9CI)
Brand Name:
Vulcanchem
CAS No.:
147729-86-0
VCID:
VC0128929
InChI:
InChI=1S/C10H14O2/c1-6(2)10-8(11)5-7-3-4-9(10)12-7/h3-4,6-7,9-10H,5H2,1-2H3/t7-,9+,10+/m0/s1
SMILES:
CC(C)C1C2C=CC(O2)CC1=O
Molecular Formula:
C10H14O2
Molecular Weight:
166.22 g/mol
8-Oxabicyclo[3.2.1]oct-6-en-3-one,2-(1-methylethyl)-,(1R,2S,5R)-rel-(9CI)
CAS No.: 147729-86-0
Main Products
VCID: VC0128929
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol
CAS No. | 147729-86-0 |
---|---|
Product Name | 8-Oxabicyclo[3.2.1]oct-6-en-3-one,2-(1-methylethyl)-,(1R,2S,5R)-rel-(9CI) |
Molecular Formula | C10H14O2 |
Molecular Weight | 166.22 g/mol |
IUPAC Name | (1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
Standard InChI | InChI=1S/C10H14O2/c1-6(2)10-8(11)5-7-3-4-9(10)12-7/h3-4,6-7,9-10H,5H2,1-2H3/t7-,9+,10+/m0/s1 |
Standard InChIKey | JDRWTSJKFNIUKF-FXBDTBDDSA-N |
Isomeric SMILES | CC(C)[C@H]1[C@H]2C=C[C@H](O2)CC1=O |
SMILES | CC(C)C1C2C=CC(O2)CC1=O |
Canonical SMILES | CC(C)C1C2C=CC(O2)CC1=O |
Synonyms | 8-Oxabicyclo[3.2.1]oct-6-en-3-one,2-(1-methylethyl)-,(1R,2S,5R)-rel-(9CI) |
PubChem Compound | 10419537 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume